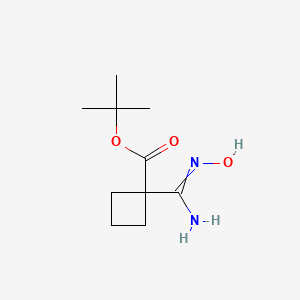
tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a cyclobutane ring and a hydroxycarbamimidoyl group, making it an interesting compound for synthetic chemists and researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl carbamate and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other research purposes .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .
Medicine: Its unique structure and reactivity can be leveraged to design novel therapeutic agents .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
- tert-butyl 1-(amino(nitroso)methyl)cyclobutane-1-carboxylate
- tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
- tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate stands out due to its unique combination of a cyclobutane ring and a hydroxycarbamimidoyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h14H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
XKVOJQDRCONDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


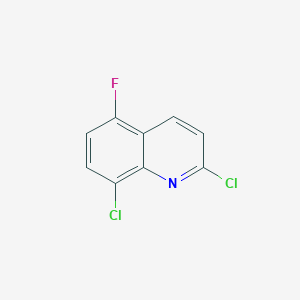

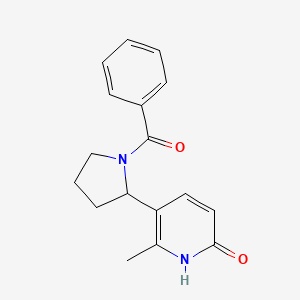
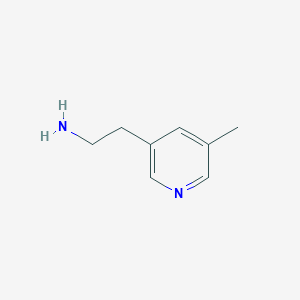
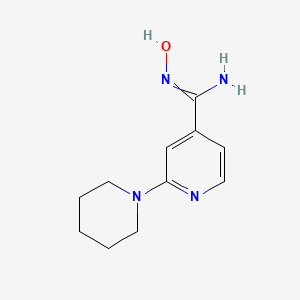
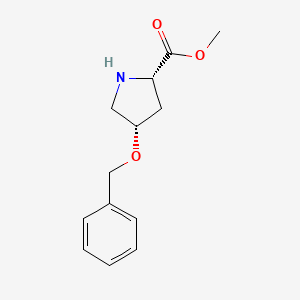
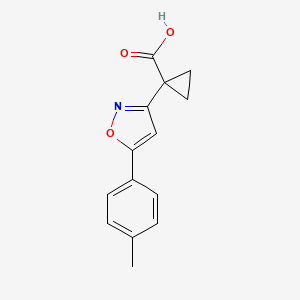
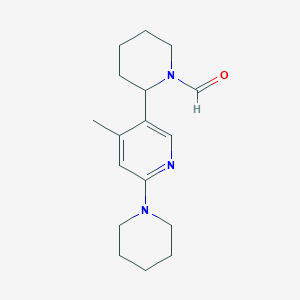
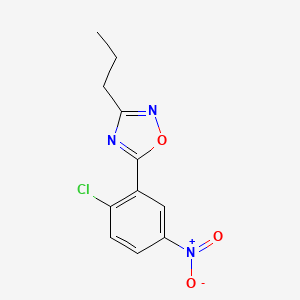


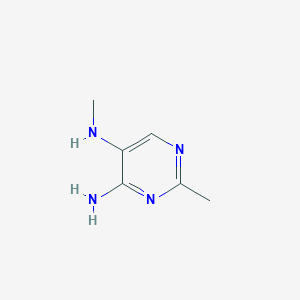
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)
